Adimolol
Overview
Description
Adimolol, also known by its developmental code name MEN-935, is an antihypertensive agent that acts as a non-selective alpha-1, alpha-2, and beta-adrenergic receptor antagonist . It is a compound with the molecular formula C25H29N3O3 and a molar mass of 419.525 g/mol . This compound is primarily used for its cardiovascular effects, particularly in reducing blood pressure and heart rate .
Preparation Methods
Adimolol is synthesized through a reaction between 1-naphthyl glycidyl ether and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Adimolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Adimolol has several scientific research applications:
Chemistry: It is used as a model compound to study adrenergic receptor interactions and the effects of non-selective adrenergic antagonists.
Biology: this compound is used in research to understand its effects on biological systems, particularly in cardiovascular studies.
Medicine: It is investigated for its potential therapeutic applications in treating hypertension and other cardiovascular conditions.
Industry: This compound’s properties make it a candidate for developing new antihypertensive drugs and studying drug-receptor interactions
Mechanism of Action
Adimolol exerts its effects by blocking alpha-1, alpha-2, and beta-adrenergic receptors. This non-selective antagonism leads to a decrease in blood pressure and heart rate by inhibiting the action of endogenous catecholamines like norepinephrine and epinephrine. The molecular targets include adrenergic receptors in the cardiovascular system, which are involved in regulating vascular tone and cardiac output .
Comparison with Similar Compounds
Adimolol is compared with other dual-acting alpha and beta-blockers such as:
What sets this compound apart is its unique combination of alpha-1, alpha-2, and beta-adrenergic receptor antagonism, which provides a broader spectrum of cardiovascular effects. While other compounds may have similar properties, this compound’s specific receptor binding profile and long-acting nature make it distinct .
Properties
IUPAC Name |
3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRIUGFSIQMHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868480 | |
Record name | 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78459-19-5 | |
Record name | 1,3-Dihydro-1-[3-[[2-hydroxy-3-(1-naphthalenyloxy)propyl]amino]-3-methylbutyl]-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78459-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adimolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078459195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-((2-Hydroxy-3-(1-naphthyloxy)propyl)amino)-3-methylbutyl)-2-benzimidazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADIMOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6CJY5K2ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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